Ianthelliformisamine A TFA
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Overview
Description
Ianthelliformisamine A TFA is a novel class of bromotyrosine-derived antibacterial agents . It was isolated from the marine sponge Suberea ianthelliformis . It is known to be an antibiotic enhancer against resistant Gram-negative bacteria .
Synthesis Analysis
Ianthelliformisamine A–C were synthesized by the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine followed by Boc-deprotection with TFA . A library of their analogues was synthesized by employing 3-phenylacrylic acid derivatives and Boc-protected polyamine chains .Molecular Structure Analysis
The chemical formula of this compound is C26H35Br2F9N4O8 . It is a bromotyrosine-derived compound .Chemical Reactions Analysis
The synthesis of Ianthelliformisamine A–C involves the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine . This is followed by Boc-deprotection with TFA .Physical and Chemical Properties Analysis
The exact mass of this compound is not available . Its molecular weight is 862.380 . The elemental analysis shows that it contains C (36.21%), H (4.09%), Br (18.53%), F (19.83%), N (6.50%), and O (14.84%) .Scientific Research Applications
Antibacterial Properties
Ianthelliformisamines, including Ianthelliformisamine A TFA, are a novel class of bromotyrosine-derived antibacterial agents. They have been synthesized from marine sponges like Suberea ianthelliformis. These compounds have shown promising antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains. Synthetic analogues of ianthelliformisamine A have demonstrated bacterial growth inhibition, with some analogues exerting bactericidal effects at low concentrations (Khan et al., 2014).
Antibiotic Enhancement
This compound derivatives have been evaluated for their potential as antibiotic enhancers against resistant Gram-negative bacteria. These derivatives showed promising in vitro properties against resistant strains and clinical isolates of bacteria like Pseudomonas aeruginosa, particularly when combined with antibiotics like doxycycline (Pieri et al., 2014).
Antimalarial Activity
Research also suggests potential antimalarial properties of ianthelliformisamine A. In studies, compounds like ianthelliformisamines A-C and spermatinamine have been evaluated against Plasmodium falciparum, the parasite responsible for malaria. Spermatinamine, in particular, showed potent antimalarial activity, suggesting a possible role for ianthelliformisamine A derivatives in antimalarial therapies (Choomuenwai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The synthetic analogues of Ianthelliformisamine A showed bacterial growth inhibition against both Escherichia coli and Staphylococcus aureus . Some of the synthetic analogues exerted a bactericidal effect against both E. coli and S. aureus strains . These results suggest that future efforts to optimize the antibiotic-enhancing properties of cinnamido-polyamines should explore a wider range of aromatic ring substituents that do not include bromine or methoxyl groups .
Properties
CAS No. |
1643593-28-5 |
---|---|
Molecular Formula |
C26H35Br2F9N4O8 |
Molecular Weight |
862.38 |
IUPAC Name |
(E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C20H32Br2N4O2.3C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;3*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);3*(H,6,7)/b7-6+;;; |
InChI Key |
LNQLIDBROYRNLG-ZMVRRDJGSA-N |
SMILES |
O=C(NCCCNCCCCNCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IanthelliformisamineA TFA; Ianthelliformisamine-A TFA; Ianthelliformisamine A TFA; Ianthelliformisamine A TFA salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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